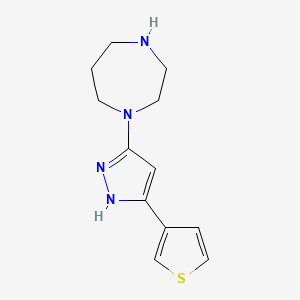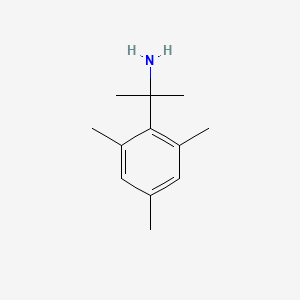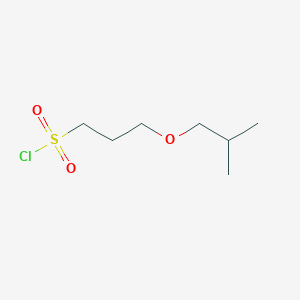
3-Isobutoxypropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutoxypropane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypropane-1-sulfonyl chloride typically involves the reaction of 3-Isobutoxypropane-1-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:
3-Isobutoxypropane-1-sulfonic acid+SOCl2→3-Isobutoxypropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors has been explored to enhance the efficiency of the chlorination process .
化学反应分析
Types of Reactions: 3-Isobutoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at room temperature.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
科学研究应用
Chemistry: 3-Isobutoxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. It is also employed in the synthesis of sulfonamide-based drugs and agrochemicals.
Biology: In biological research, the compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicine: The compound has applications in medicinal chemistry for the development of pharmaceuticals, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 3-Isobutoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
- 3-Chloropropane-1-sulfonyl chloride
- 3-Chloropropanesulfonyl chloride
- 1-Propanesulfonyl chloride
Comparison: 3-Isobutoxypropane-1-sulfonyl chloride is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other sulfonyl chlorides. The isobutoxy group can provide steric hindrance, affecting the compound’s interactions with nucleophiles and potentially leading to different reaction outcomes.
属性
分子式 |
C7H15ClO3S |
|---|---|
分子量 |
214.71 g/mol |
IUPAC 名称 |
3-(2-methylpropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2)6-11-4-3-5-12(8,9)10/h7H,3-6H2,1-2H3 |
InChI 键 |
FGTUUXLXWTVQKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
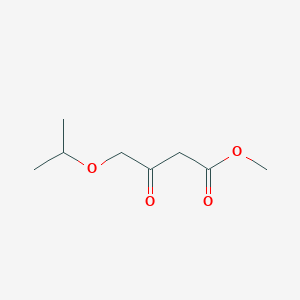
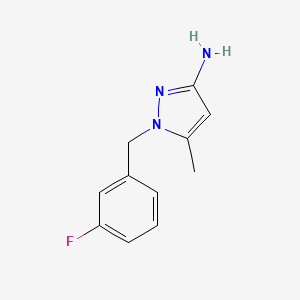
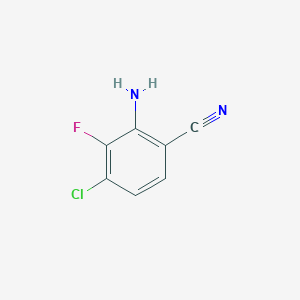

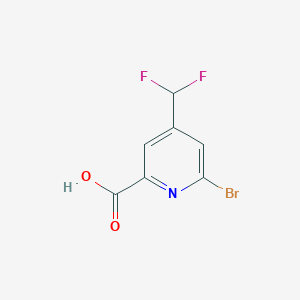
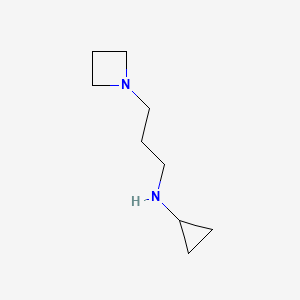
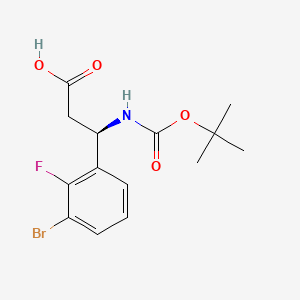
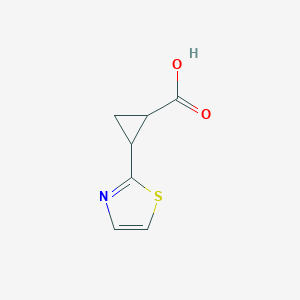
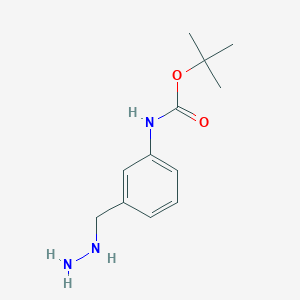
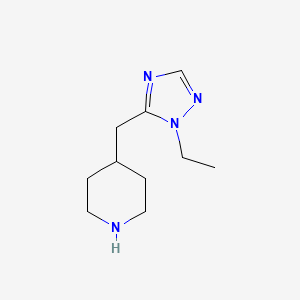
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
